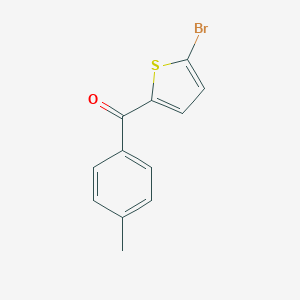

(5-Bromo-2-thienyl)(4-methylphenyl)methanone

Description

Properties

IUPAC Name |

(5-bromothiophen-2-yl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrOS/c1-8-2-4-9(5-3-8)12(14)10-6-7-11(13)15-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUQOSHVWCWTMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (5-Bromo-2-thienyl)(4-methylphenyl)methanone: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of (5-bromo-2-thienyl)(4-methylphenyl)methanone, a halogenated aryl thienyl ketone of interest to researchers and professionals in drug discovery and organic synthesis. This document details its chemical properties, provides a validated synthesis protocol, outlines methods for its characterization, and explores its potential applications based on the activities of structurally related compounds.

Core Molecular Characteristics

(5-Bromo-2-thienyl)(4-methylphenyl)methanone is a polysubstituted aromatic ketone featuring a brominated thiophene ring linked to a methylated phenyl ring through a carbonyl group.

Molecular Structure and Weight

The chemical structure of (5-bromo-2-thienyl)(4-methylphenyl)methanone is presented below:

-

Chemical Formula: C₁₂H₉BrOS

-

Molecular Weight: 281.17 g/mol

-

IUPAC Name: (5-Bromo-2-thienyl)(4-methylphenyl)methanone

-

Synonyms: (5-Bromo-2-thienyl)(p-tolyl)methanone, 2-(4-Methylbenzoyl)-5-bromothiophene

The molecular weight is a fundamental property, crucial for stoichiometric calculations in synthesis and for analytical characterization by mass spectrometry.

Physicochemical Properties (Predicted)

| Property | Predicted Value | Justification |

| Physical State | Crystalline solid | Aromatic ketones with similar molecular weights are typically solids at room temperature. |

| Melting Point | 100-120 °C | The related compound, (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone, has a melting point of 122-125°C.[1] The simpler structure of the target molecule would likely result in a slightly lower melting point. |

| Boiling Point | > 300 °C (at 760 mmHg) | High molecular weight and aromatic nature suggest a high boiling point. For comparison, a more complex related molecule has a predicted boiling point of 476.0 ± 45.0 °C.[1][2] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMSO); Insoluble in water. | The nonpolar aromatic rings and the halogen substituent suggest good solubility in organic solvents and poor solubility in aqueous solutions. |

Synthesis Protocol: Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of aryl thienyl ketones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, 2-bromothiophene, with an acyl halide in the presence of a Lewis acid catalyst.

Reaction Scheme

Caption: Friedel-Crafts acylation for the synthesis of the target compound.

Step-by-Step Experimental Protocol

-

Preparation of the Acylating Agent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-methylbenzoic acid (1.0 eq). Add thionyl chloride (1.5 eq) dropwise at room temperature. Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases. Remove the excess thionyl chloride under reduced pressure to obtain crude 4-methylbenzoyl chloride, which can be used directly in the next step.

-

Friedel-Crafts Acylation Reaction:

-

To a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and dry dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of 4-methylbenzoyl chloride (1.0 eq) in dry DCM dropwise to the AlCl₃ suspension. Stir for 15 minutes.

-

Add a solution of 2-bromothiophene (1.0 eq) in dry DCM dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure (5-bromo-2-thienyl)(4-methylphenyl)methanone.

-

Analytical Characterization

A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized compound.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the methyl protons (~2.4 ppm).- Doublets for the aromatic protons of the 4-methylphenyl ring (~7.2-7.8 ppm).- Doublets for the two protons on the thiophene ring (~7.1 and 7.5 ppm). |

| ¹³C NMR | - A signal for the methyl carbon (~21 ppm).- Signals for the aromatic carbons of the 4-methylphenyl ring (~129-144 ppm).- Signals for the carbons of the thiophene ring, including the carbon bearing the bromine atom (~115-145 ppm).- A downfield signal for the carbonyl carbon (~180-190 ppm). |

| IR Spectroscopy | - A strong absorption band for the carbonyl (C=O) stretching vibration (~1650-1670 cm⁻¹).- Bands corresponding to C-H stretching of the aromatic rings and the methyl group (~2900-3100 cm⁻¹).- C=C stretching vibrations for the aromatic rings (~1400-1600 cm⁻¹).- A band for the C-Br stretching vibration (~500-600 cm⁻¹). |

| Mass Spectrometry (EI-MS) | - A molecular ion peak (M⁺) and an M+2 peak of approximately equal intensity, which is characteristic of a monobrominated compound. |

Workflow for Spectroscopic Analysis

Caption: Logical workflow for the analytical characterization of the final product.

Potential Applications in Drug Discovery and Materials Science

While direct applications of (5-bromo-2-thienyl)(4-methylphenyl)methanone are not extensively documented, its structural motifs are present in numerous biologically active compounds and functional materials.

As a Scaffold in Medicinal Chemistry

The diaryl ketone framework is a common feature in many pharmacologically active molecules. Phenyl ketone derivatives are known to exhibit a wide range of biological activities, including:

-

Hepatoprotective and Anti-inflammatory Effects [3]

-

Antimicrobial and Antidiabetic Properties [3]

-

Anticancer Activity [3]

The presence of the thiophene ring, a well-known bioisostere of the benzene ring, can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The bromine atom provides a handle for further synthetic modifications through cross-coupling reactions, allowing for the generation of diverse chemical libraries for biological screening.

Intermediate for Complex Molecule Synthesis

This compound can serve as a key intermediate in the synthesis of more complex molecules. For instance, similar brominated aryl thienyl ketones are precursors in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors like Canagliflozin, which are used in the treatment of type 2 diabetes.[1][2] The ketone functionality can be reduced or transformed into other functional groups, and the bromine atom can be substituted to build more elaborate molecular architectures.

Safety and Handling

Based on the GHS classifications of analogous compounds like (5-bromo-2-thienyl)phenylmethanone, this compound should be handled with care.[4]

-

Hazard Statements (Predicted):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Conclusion

(5-Bromo-2-thienyl)(4-methylphenyl)methanone is a valuable synthetic building block with significant potential in medicinal chemistry and materials science. Its synthesis via Friedel-Crafts acylation is straightforward, and its structure can be readily confirmed using standard spectroscopic methods. The presence of multiple functional groups allows for diverse downstream chemical transformations, making it an attractive starting material for the development of novel therapeutic agents and functional materials. Further research into the biological activities of this specific compound and its derivatives is warranted.

References

- Exploring (5-Bromo-2-methylphenyl)[5-(4-fluorophenyl)

-

(5-Bromo-2-thienyl)phenylmethanone | C11H7BrOS | CID 298604 - PubChem. Available at: [Link]

-

(PDF) (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone - ResearchGate. Available at: [Link]

-

(5-BROMO-2-METHYLPHENYL)(5-(4-FLUOROPHENYL)-2-THIENYL)METHANONE - gsrs. Available at: [Link]

-

Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC. Available at: [Link]

Sources

- 1. (5-broMo-2-Methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)Methanone | 1132832-75-7 [chemicalbook.com]

- 2. innospk.com [innospk.com]

- 3. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (5-Bromo-2-thienyl)phenylmethanone | C11H7BrOS | CID 298604 - PubChem [pubchem.ncbi.nlm.nih.gov]

IUPAC name of (5-Bromo-2-thienyl)(4-methylphenyl)methanone

An In-depth Technical Guide to (5-Bromo-2-thienyl)(4-methylphenyl)methanone: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of (5-Bromo-2-thienyl)(4-methylphenyl)methanone, a halogenated aryl thienyl ketone. While specific experimental data for this compound is not extensively available in public literature, this document constructs a robust profile based on established principles of organic chemistry and extensive data from structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and potential utility of novel heterocyclic scaffolds.

Introduction and Nomenclature

(5-Bromo-2-thienyl)(4-methylphenyl)methanone is a diaryl ketone featuring a brominated thiophene ring and a tolyl (4-methylphenyl) moiety. The nomenclature follows IUPAC conventions, where "methanone" indicates the ketone carbonyl group linking the two aryl rings. The positions of the substituents on the thiophene and phenyl rings are specified by numerical locants.

Structurally similar compounds have been identified as key intermediates in the synthesis of important pharmaceutical agents. For instance, related diaryl methanones are precursors to Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes, such as Canagliflozin and Dapagliflozin.[1][2] This suggests that (5-Bromo-2-thienyl)(4-methylphenyl)methanone holds significant potential as a versatile building block for the discovery of new therapeutic agents.

Physicochemical and Structural Properties

The fundamental properties of (5-Bromo-2-thienyl)(4-methylphenyl)methanone can be calculated from its structure. A CAS Registry Number has not been assigned to this specific molecule in publicly accessible databases. For reference, the closely related compound (5-bromothiophen-2-yl)-phenylmethanone has the CAS number 31161-46-3.[3]

| Property | Value | Source |

| IUPAC Name | (5-Bromo-2-thienyl)(4-methylphenyl)methanone | IUPAC Nomenclature |

| Molecular Formula | C₁₂H₉BrOS | Calculated |

| Molecular Weight | 281.17 g/mol | Calculated |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)C2=CC=C(S2)Br | Calculated |

| InChI Key | (Predicted from structure) | - |

| Appearance | (Predicted) Off-white to yellow solid | Analogy |

Synthesis via Friedel-Crafts Acylation

The most direct and industrially relevant method for the synthesis of (5-Bromo-2-thienyl)(4-methylphenyl)methanone is the Friedel-Crafts acylation.[4] This electrophilic aromatic substitution reaction involves the acylation of 2-bromothiophene with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Causality of Experimental Choices

-

Reactants : 2-Bromothiophene is chosen as the nucleophilic aromatic substrate. Thiophene is known to be more reactive than benzene in electrophilic aromatic substitutions. The acylating agent, 4-methylbenzoyl chloride, is a readily available and reactive acyl halide.

-

Catalyst : A strong Lewis acid like AlCl₃ is essential to activate the acyl chloride, generating a highly electrophilic acylium ion. A stoichiometric amount of the catalyst is often required, as both the acyl chloride and the resulting ketone product can form complexes with the Lewis acid.[5]

-

Solvent : An inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used to dissolve the reactants and facilitate the reaction while remaining unreactive under the reaction conditions.

-

Temperature : The reaction is usually initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature or gently heated to drive the reaction to completion.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism:

-

Formation of the Acylium Ion : The Lewis acid (AlCl₃) coordinates to the chlorine atom of 4-methylbenzoyl chloride, leading to the formation of a highly reactive acylium ion, which is stabilized by resonance.

-

Electrophilic Attack : The electron-rich thiophene ring of 2-bromothiophene attacks the electrophilic carbon of the acylium ion. This attack preferentially occurs at the C5 position (α to the sulfur atom), which is the most nucleophilic position and leads to a more stable carbocation intermediate (a sigma complex or arenium ion). The stability of this intermediate is due to the delocalization of the positive charge over the thiophene ring.

-

Rearomatization : A base (such as the [AlCl₄]⁻ complex) removes a proton from the C5 position of the thiophene ring, restoring its aromaticity and yielding the final ketone product.

Experimental Protocol

Caution : This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All glassware must be thoroughly dried to prevent deactivation of the Lewis acid catalyst.[5]

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add 4-methylbenzoyl chloride (1.0 equivalent) dropwise to the suspension via the dropping funnel. Stir the mixture for 15-20 minutes at 0 °C.

-

Add a solution of 2-bromothiophene (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford (5-Bromo-2-thienyl)(4-methylphenyl)methanone.

Synthetic Workflow Diagram

Caption: Synthetic workflow for the Friedel-Crafts acylation synthesis.

Structural Characterization

The identity and purity of the synthesized (5-Bromo-2-thienyl)(4-methylphenyl)methanone would be confirmed using standard spectroscopic techniques. The following are the predicted spectral characteristics:

| Technique | Predicted Data |

| ¹H NMR | - Aromatic protons of the tolyl ring: two doublets in the range of 7.2-7.9 ppm. - Methyl protons of the tolyl group: a singlet around 2.4 ppm. - Thiophene protons: two doublets in the range of 7.0-7.7 ppm. |

| ¹³C NMR | - Carbonyl carbon: a signal in the range of 180-195 ppm. - Aromatic carbons: multiple signals between 125-150 ppm. - Methyl carbon: a signal around 21 ppm. |

| IR Spectroscopy | - Strong C=O stretch for the aryl ketone at approximately 1650-1670 cm⁻¹.[6] - C-H stretches for aromatic rings around 3000-3100 cm⁻¹. - C-Br stretch at lower wavenumbers. |

| Mass Spectrometry (MS) | - Molecular ion peaks (M⁺ and M+2) with approximately equal intensity, characteristic of a monobrominated compound, at m/z 280 and 282. |

Reactivity and Potential Applications in Drug Discovery

The structure of (5-Bromo-2-thienyl)(4-methylphenyl)methanone contains several functional groups that can be further manipulated, making it a valuable scaffold for creating libraries of diverse molecules for biological screening.

-

The Ketone Carbonyl : This group can undergo reduction to a secondary alcohol, which can then be used in further reactions. It can also be a site for nucleophilic addition reactions.

-

The Bromo-Thiophene Ring : The bromine atom is a versatile handle for cross-coupling reactions such as Suzuki, Stille, or Heck couplings, allowing for the introduction of a wide variety of substituents at the C5 position of the thiophene ring.[7] The thiophene ring itself can undergo further electrophilic substitution, although it is deactivated by the ketone group.

-

The Tolyl Ring : The methyl group can be a site for radical halogenation, and the aromatic ring can undergo further electrophilic substitution, directed by the ketone and methyl groups.

The primary value of this compound lies in its potential as an intermediate for the synthesis of biologically active molecules. The diaryl ketone motif is present in numerous pharmacologically active compounds.

Sources

- 1. innospk.com [innospk.com]

- 2. researchgate.net [researchgate.net]

- 3. (5-Bromo-2-thienyl)phenylmethanone | C11H7BrOS | CID 298604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Mass Spectrometry of (5-Bromo-2-thienyl)(4-methylphenyl)methanone

Introduction

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel and intermediate compounds is paramount. (5-Bromo-2-thienyl)(4-methylphenyl)methanone, a diaryl ketone featuring both a substituted thiophene and a toluene moiety, represents a class of molecules where rigorous characterization is essential. Thiophene derivatives are significant heterocyclic compounds in medicinal chemistry, and their analysis is a common task in both research and quality control laboratories.[1][2]

This guide provides a comprehensive technical overview of the mass spectrometric analysis of (5-Bromo-2-thienyl)(4-methylphenyl)methanone. We will delve into the principles of experimental design, predict and interpret fragmentation patterns based on established chemical logic, and present a validated protocol for acquiring high-resolution data. The causality behind each step is explained to empower researchers to not only replicate the results but also to adapt these principles to analogous chemical structures.

Molecular and Isotopic Profile

The foundational step in any mass spectrometry analysis is understanding the analyte's basic properties.

-

Molecular Formula: C₁₂H₉BrOS

-

Average Molecular Weight: ~281.17 g/mol

-

Monoisotopic Mass: The exact mass of the molecule calculated using the most abundant isotope of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O, ³²S).

A critical feature of this molecule is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.5% and 49.5%, respectively).[3] This results in a highly characteristic isotopic signature: any ion containing a single bromine atom will appear in the mass spectrum as a pair of peaks (a doublet) of nearly equal intensity, separated by two mass-to-charge units (m/z).[4][5] This "M" and "M+2" pattern is a definitive marker for the presence of bromine.

Experimental Design and Rationale

The choice of instrumentation and ionization method is dictated by the analytical goal. For definitive structural confirmation, high-resolution mass spectrometry (HRMS) is the gold standard, offering the accuracy required to determine elemental formulae.[6][7][8]

Ionization Method: Electron Ionization (EI)

For a molecule of this nature—a relatively non-polar, volatile aromatic ketone—Electron Ionization (EI) is a robust and highly informative technique. The 70 eV electron beam used in standard EI provides sufficient energy to reliably generate a molecular ion (M⁺•) and induce extensive, reproducible fragmentation.[9] This fragmentation is the key to deducing the molecule's structure. While softer ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) could be used to emphasize the molecular ion, they would provide less of the rich structural detail that EI-induced fragmentation offers.

Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF)

A Q-TOF mass spectrometer is an ideal platform for this analysis. It couples the stability and precursor selection capabilities of a quadrupole with the high mass accuracy and resolution of a time-of-flight analyzer. This hybrid instrument allows for both full-scan MS (to observe the molecular ion and all fragments) and tandem MS (MS/MS) experiments, where a specific ion is isolated and further fragmented to confirm its structure.

Experimental Workflow: A Validated System

The following diagram outlines a self-validating workflow for the analysis. Each stage provides a quality check for the subsequent step, ensuring trustworthy and reproducible results.

Caption: High-resolution mass spectrometry workflow for structural elucidation.

Detailed Protocol: HRMS Analysis via Direct Infusion

-

Sample Preparation:

-

Accurately weigh ~1 mg of (5-Bromo-2-thienyl)(4-methylphenyl)methanone.

-

Dissolve in 1 mL of a suitable volatile solvent like dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

-

Perform a serial dilution in acetonitrile to a final working concentration of 10 µg/mL. Rationale: Acetonitrile is a common solvent for direct infusion ESI, but for EI via a specialized inlet, a more volatile solvent might be chosen. The concentration is optimized to provide strong ion signal without saturating the detector.

-

-

Instrumentation Setup (Q-TOF with EI source):

-

Ion Source: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 250°C. Rationale: This temperature ensures volatilization of the analyte while minimizing thermal degradation.

-

Sample Introduction: Direct infusion using a syringe pump at a flow rate of 5 µL/min into a suitable EI interface (e.g., a heated probe).

-

Mass Analyzer Mode: Full Scan.

-

Mass Range: m/z 50–400. Rationale: This range comfortably covers the molecular ion and all expected fragments.

-

Acquisition Rate: 1 spectrum/second.

-

-

Data Acquisition:

-

Acquire data for 2 minutes to obtain an averaged, high-quality spectrum.

-

Perform a background subtraction using a solvent-only blank run.

-

Switch to MS/MS mode. Isolate the precursor ions corresponding to the M⁺• (m/z 280) and other key fragments.

-

Apply collision energy (e.g., 15-30 eV) and acquire product ion spectra.

-

Fragmentation Analysis: Decoding the Spectrum

Under EI conditions, the initial event is the removal of an electron to form a radical cation, M⁺•. The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses. For (5-Bromo-2-thienyl)(4-methylphenyl)methanone, the primary fragmentation pathway is α-cleavage at the carbonyl group, a characteristic process for ketones.[9][10]

Key Predicted Ions and Fragmentation Pathways

The following table summarizes the major ions expected in the mass spectrum.

| Ion Description | Chemical Formula | Calculated Exact Mass (Da) | Nominal m/z | Isotopic Pattern |

| Molecular Ion (M⁺•) | C₁₂H₉⁷⁹BrOS⁺• | 279.9558 | 280 | 1:1 doublet with M+2 |

| Molecular Ion (M+2⁺•) | C₁₂H₉⁸¹BrOS⁺• | 281.9537 | 282 | 1:1 doublet with M |

| Fragment A1 | C₈H₇O⁺ | 119.0497 | 119 | Single peak |

| Fragment A2 | C₇H₇⁺ | 91.0548 | 91 | Single peak |

| Fragment B1 | C₅H₂⁷⁹BrOS⁺ | 188.9061 | 189 | 1:1 doublet with B1' |

| Fragment B1' (Isotope) | C₅H₂⁸¹BrOS⁺ | 190.9040 | 191 | 1:1 doublet with B1 |

| Fragment B2 | C₄H₂⁷⁹BrS⁺ | 160.9142 | 161 | 1:1 doublet with B2' |

| Fragment B2' (Isotope) | C₄H₂⁸¹BrS⁺ | 162.9121 | 163 | 1:1 doublet with B2 |

Note: Exact masses are crucial for high-resolution analysis and elemental composition determination.

The fragmentation process can be visualized as follows:

Caption: Predicted EI fragmentation pathways via α-cleavage.

Interpretation of Pathways:

-

Pathway A (Loss of the Bromothienyl Radical): Alpha-cleavage between the carbonyl carbon and the thiophene ring results in the formation of the stable 4-methylbenzoyl cation (an acylium ion) at m/z 119 (Fragment A1). This is often a very strong peak in the spectra of similar benzophenones.[9] This acylium ion can subsequently lose a neutral carbon monoxide (CO) molecule (28 Da) to form the tolyl cation at m/z 91 (Fragment A2). This ion is known to rearrange into the highly stable tropylium ion.

-

Pathway B (Loss of the Tolyl Radical): The alternative α-cleavage severs the bond between the carbonyl carbon and the 4-methylphenyl ring. This yields the 5-bromo-2-thienoyl cation (Fragment B1). Due to the bromine isotopes, this fragment will appear as a characteristic 1:1 doublet at m/z 189 and 191 . This ion can also lose a neutral CO molecule to produce the 5-bromo-2-thienyl cation (Fragment B2), which will be observed as a doublet at m/z 161 and 163 .

The relative abundance of fragments from Pathway A versus Pathway B provides insight into the relative bond strengths and the stability of the radicals and cations formed. The stability of the tolyl radical (•C₇H₇) versus the bromothienyl radical (•C₅H₂BrS) will influence which pathway is dominant. Typically, the formation of the more stable radical is favored.

Conclusion

The mass spectrometric analysis of (5-Bromo-2-thienyl)(4-methylphenyl)methanone is a clear example of how fundamental principles of ionization and fragmentation can be applied for robust structural elucidation. The definitive isotopic signature of bromine provides an immediate and unmistakable marker for the molecular ion and any bromine-containing fragments.[3][4] The predictable α-cleavage of the ketone linkage yields structurally significant acylium ions, whose elemental compositions can be confidently confirmed using high-resolution mass measurement. By employing the systematic workflow and interpretive logic detailed in this guide, researchers and drug development professionals can achieve unambiguous identification of this and related compounds, ensuring the integrity and quality of their scientific endeavors.

References

-

Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Z Rechtsmed, 98(1), 1-10. Retrieved from [Link]

-

Gaulton, A., et al. (2022). High-resolution mass spectrometry of small molecules bound to membrane proteins. PMC, NIH. Retrieved from [Link]

-

Margl, L., Teuscher, E., & Sticher, O. (1998). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. Retrieved from [Link]

-

Haglund, P., & Rappe, C. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 58(14), 2913-2917. Retrieved from [Link]

-

Global Substance Registration System. (5-BROMO-2-METHYLPHENYL)(5-(4-FLUOROPHENYL)-2-THIENYL)METHANONE. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097-2098. Retrieved from [Link]

-

Rauf, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. Retrieved from [Link]

-

PubChem. (5-Bromo-2-thienyl)phenylmethanone. Retrieved from [Link]

-

Vanderspikken, J., et al. (2024). Extracting Structural Data from MALDI-ToF Mass Spectrometry Analysis of Alternating Conjugated Polymers – A Case Study on PBTTT Derivatives. Macromolecules. Retrieved from [Link]

-

Holmstrand, H., et al. (2011). Compound-specific bromine isotope analysis of brominated diphenyl ethers using gas chromatography multiple collector/inductively coupled plasma mass spectrometry. ResearchGate. Retrieved from [Link]

-

The Royal Society of Chemistry. (2004). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

-

University of Arizona. (n.d.). Interpretation of Mass Spectra. Retrieved from [Link]

-

Choi, H. D., et al. (2010). (5-Bromo-2-methoxyphenyl)(4-ethylcyclohexyl)methanone. PMC, NIH. Retrieved from [Link]

-

Environmental Molecular Sciences Laboratory. (n.d.). High-resolution mass spectrometry strategies for the investigation of dissolved organic matter. Retrieved from [Link]

-

Autechem. (n.d.). (5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone. Retrieved from [Link]

-

Wang, S., et al. (2018). A fragmentation pathway of benzophenone formed in MS. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. Retrieved from [Link]

-

Pleil, J. D. (2014). High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media. ResearchGate. Retrieved from [Link]

-

Open Access Journals. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved from [Link]

-

El-Sharkawy, M. M. (1993). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. Retrieved from [Link]

-

Klyba, L. V., et al. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. ARKIVOC. Retrieved from [Link]

-

Popescu, R., et al. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. PubMed. Retrieved from [Link]

-

Choi, H. D., et al. (2010). 5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran. PMC, NIH. Retrieved from [Link]

-

Shao, H., et al. (2009). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. ResearchGate. Retrieved from [Link]

-

Sparkman, O. D. (2011). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass spectrometry 1. Retrieved from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. asdlib.org [asdlib.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. emsl.pnnl.gov [emsl.pnnl.gov]

- 9. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Synthesis of (5-Bromo-2-thienyl)(4-methylphenyl)methanone: An Application Note and Detailed Protocol

Abstract: This document provides a comprehensive guide for the synthesis of (5-Bromo-2-thienyl)(4-methylphenyl)methanone, a valuable intermediate in medicinal chemistry and materials science. The synthesis is achieved via a Friedel-Crafts acylation of 2-bromothiophene with 4-methylbenzoyl chloride using aluminum chloride as a Lewis acid catalyst. This guide details the reaction mechanism, a step-by-step experimental protocol, safety precautions, and methods for the characterization of the final product.

Introduction

(5-Bromo-2-thienyl)(4-methylphenyl)methanone and its derivatives are heterocyclic ketones that serve as important building blocks in the development of various pharmaceutical compounds and organic materials. The thiophene ring is a common scaffold in many biologically active molecules, and its functionalization is a key step in the synthesis of novel drug candidates. The title compound, in particular, has been identified as a key intermediate in the synthesis of more complex molecules, including potential therapeutic agents.[1]

This application note provides a reliable and reproducible protocol for the synthesis of (5-Bromo-2-thienyl)(4-methylphenyl)methanone, intended for use by researchers and scientists in drug development and organic synthesis.

Reaction Mechanism and Rationale

The synthesis of (5-Bromo-2-thienyl)(4-methylphenyl)methanone is achieved through an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts acylation.[2]

The core transformation involves three key steps:

-

Formation of the Acylium Ion: 4-Methylbenzoyl chloride reacts with the Lewis acid catalyst, aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. The aluminum chloride coordinates to the chlorine atom of the acyl chloride, making the carbonyl carbon more susceptible to nucleophilic attack.

-

Electrophilic Attack: The electron-rich 2-bromothiophene acts as the nucleophile, attacking the acylium ion. The acylation occurs preferentially at the 5-position of the thiophene ring, which is the most nucleophilic position.

-

Rearomatization: The resulting intermediate is a resonance-stabilized cation. A proton is then abstracted, and the aromaticity of the thiophene ring is restored, yielding the final product, (5-Bromo-2-thienyl)(4-methylphenyl)methanone.

Figure 1. Friedel-Crafts acylation of 2-bromothiophene.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Formula | Molecular Weight ( g/mol ) | Purity | Supplier |

| 2-Bromothiophene | C₄H₃BrS | 163.04 | ≥98% | Sigma-Aldrich |

| 4-Methylbenzoyl chloride | C₈H₇ClO | 154.59 | ≥98% | Sigma-Aldrich |

| Aluminum chloride, anhydrous | AlCl₃ | 133.34 | ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | ≥99.8% | Fisher Scientific |

| Hydrochloric acid (HCl) | HCl | 36.46 | 37% (w/w) | VWR |

| Sodium bicarbonate (NaHCO₃), saturated solution | NaHCO₃ | 84.01 | - | LabChem |

| Brine (saturated NaCl solution) | NaCl | 58.44 | - | LabChem |

| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | - | Fisher Scientific |

| Ethanol | C₂H₅OH | 46.07 | 95% | Decon Labs |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Nitrogen inlet and bubbler

-

Ice bath

-

Heating mantle

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Experimental Protocol

Sources

Application Notes and Protocols for the Synthesis of Thienyl Methanones via Friedel-Crafts Acylation

Introduction: The Strategic Importance of Thienyl Methanones in Modern Chemistry

Thienyl methanones are a pivotal class of heterocyclic ketones that serve as foundational building blocks in a multitude of scientifically significant domains. Their prevalence in medicinal chemistry is particularly noteworthy, with the thiophene moiety being a key pharmacophore in numerous FDA-approved drugs targeting a wide array of therapeutic areas, including cardiovascular, anti-inflammatory, and neurological disorders.[1] The inherent structural features of the thiophene ring, such as its lipophilicity and ability to engage in various intermolecular interactions, make it a valuable component in drug design.[1][2] Beyond pharmaceuticals, thienyl methanones are indispensable intermediates in the synthesis of agrochemicals, dyes, and advanced materials like organic semiconductors.[1][3]

The Friedel-Crafts acylation stands as one of the most robust and widely employed methods for the synthesis of these valuable compounds.[4][5] This electrophilic aromatic substitution reaction provides a direct and efficient route to introduce an acyl group onto the thiophene ring, thereby creating a versatile handle for further chemical transformations.[6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical underpinnings and practical execution of the Friedel-Crafts acylation for the synthesis of thienyl methanones. We will delve into the mechanistic nuances, explore the critical parameters that govern reaction success, and provide detailed, field-proven protocols.

Theoretical Framework: Understanding the Friedel-Crafts Acylation of Thiophene

The Friedel-Crafts acylation is a classic C-C bond-forming reaction that proceeds via an electrophilic aromatic substitution mechanism.[6][7] The overall transformation involves the reaction of an aromatic ring, in this case, thiophene, with an acylating agent in the presence of a catalyst, typically a Lewis acid.

The Reaction Mechanism: A Step-by-Step Analysis

The reaction mechanism can be dissected into three key stages:

-

Generation of the Electrophile (Acylium Ion): The first and crucial step is the formation of a highly reactive electrophile, the acylium ion. This is achieved through the interaction of the acylating agent (an acyl chloride or anhydride) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[8][9] The Lewis acid coordinates to the halogen or oxygen of the acylating agent, facilitating the cleavage of the C-X or C-O bond and generating the resonance-stabilized acylium ion (R-C≡O⁺).

-

Electrophilic Attack and Formation of the Sigma Complex: The electron-rich thiophene ring then acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack disrupts the aromaticity of the thiophene ring and leads to the formation of a carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Restoration of Aromaticity: In the final step, a weak base, often the Lewis acid-base complex formed in the initial step (e.g., AlCl₄⁻), abstracts a proton from the carbon atom bearing the newly introduced acyl group.[10] This deprotonation step restores the aromaticity of the thiophene ring, yielding the final thienyl methanone product and regenerating the Lewis acid catalyst.

Regioselectivity: The Preferential Acylation at the C2 Position

A critical aspect of the Friedel-Crafts acylation of unsubstituted thiophene is its high regioselectivity for the C2 position (alpha-position) over the C3 position (beta-position).[8][9] This preference can be rationalized by examining the stability of the intermediate sigma complexes.

-

Attack at C2: When the electrophile attacks the C2 position, the resulting carbocation intermediate can be stabilized by three resonance structures, with the positive charge delocalized over the C3, C5, and sulfur atoms.[8][9]

-

Attack at C3: In contrast, attack at the C3 position results in a carbocation intermediate that is stabilized by only two resonance structures.[8][9]

The greater number of resonance contributors for the C2-attack intermediate signifies a more stable and lower-energy transition state, thus leading to the preferential formation of the 2-acylthiophene.[8][9]

Experimental Design and Optimization: Key Parameters for Success

The successful synthesis of thienyl methanones via Friedel-Crafts acylation hinges on the careful selection and control of several key experimental parameters.

Choice of Catalyst: From Traditional Lewis Acids to Green Alternatives

The catalyst plays a central role in activating the acylating agent. A variety of catalysts can be employed, each with its own advantages and limitations.

| Catalyst Type | Examples | Advantages | Disadvantages |

| Traditional Lewis Acids | AlCl₃, FeCl₃, SnCl₄, TiCl₄ | High reactivity, readily available | Stoichiometric amounts often required, moisture sensitive, corrosive, generation of hazardous waste |

| Solid Acid Catalysts | Zeolites (e.g., Hβ, HZSM-5), Montmorillonite clays | Reusable, environmentally benign, easy separation from the reaction mixture | May require higher temperatures, potential for lower activity compared to traditional Lewis acids |

| Other Catalysts | Zinc halides (e.g., ZnCl₂), Ytterbium(III) triflate (Yb(OTf)₃) | Milder reaction conditions, can be used in catalytic amounts for activated substrates | May have limited applicability with deactivated substrates |

For routine laboratory synthesis, AlCl₃ remains a common choice due to its high efficacy. However, for greener and more sustainable processes, the exploration of solid acid catalysts is highly encouraged.[11]

Selection of the Acylating Agent

The choice of acylating agent is primarily dictated by the desired acyl group to be introduced.

-

Acyl Chlorides (R-COCl): Highly reactive and widely used. They readily form the acylium ion with Lewis acids.

-

Acid Anhydrides ((RCO)₂O): Also effective acylating agents. Acetic anhydride is commonly used for the introduction of an acetyl group.[11][12] They can sometimes offer milder reaction conditions compared to acyl chlorides.

Solvent Considerations

The choice of solvent is critical as it can influence the solubility of reactants, the activity of the catalyst, and the overall reaction rate. Common solvents for Friedel-Crafts acylation include:

-

Non-polar, aprotic solvents: Dichloromethane (CH₂Cl₂), carbon disulfide (CS₂), and 1,2-dichloroethane are frequently used as they are inert under the reaction conditions.

-

Solvent-free conditions: In some cases, particularly with solid acid catalysts, the reaction can be run without a solvent, which is an environmentally friendly approach.[12]

It is imperative to use anhydrous solvents, as the presence of moisture can deactivate the Lewis acid catalyst.[11]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of 2-acetylthiophene, a common thienyl methanone, using both a traditional Lewis acid and a solid acid catalyst.

Protocol 1: Synthesis of 2-Acetylthiophene using Aluminum Chloride

Materials:

-

Thiophene (purified)

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for distillation or column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Addition of Acetyl Chloride: Add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension via the dropping funnel. Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the acylium ion complex.

-

Addition of Thiophene: Dissolve thiophene (1.0 equivalent) in a small amount of anhydrous dichloromethane and add this solution dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane.[13] Combine the organic layers.

-

Neutralization and Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.[13]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[13] Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2-acetylthiophene.

Protocol 2: Green Synthesis of 2-Acetylthiophene using Hβ Zeolite

Materials:

-

Thiophene

-

Acetic anhydride

-

Hβ Zeolite (activated)

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Catalyst Activation: Activate the Hβ zeolite by heating it at a high temperature (e.g., 500 °C) for several hours to remove any adsorbed water.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiophene (1.0 equivalent), acetic anhydride (e.g., 1.5-3.0 equivalents), and the activated Hβ zeolite catalyst.[11]

-

Heating: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) with vigorous stirring.[11][12]

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and filter to recover the Hβ zeolite catalyst. The catalyst can be washed, dried, and reused for subsequent reactions.[11]

-

Workup: Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution to remove excess acetic anhydride and acetic acid, followed by a wash with brine.

-

Extraction and Drying: Extract the product with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal and Purification: Remove the solvent by rotary evaporation and purify the resulting 2-acetylthiophene by vacuum distillation or column chromatography.

Data Presentation and Analysis

The following table summarizes typical reaction conditions and outcomes for the synthesis of 2-acetylthiophene, providing a comparative overview of different catalytic systems.

| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Thiophene Conversion (%) | 2-Acetylthiophene Yield (%) | Reference |

| AlCl₃ | Acetyl Chloride | Dichloromethane | 0 to RT | 1-3 | >95 | 80-90 | General Knowledge |

| Hβ Zeolite | Acetic Anhydride | Solvent-free | 60 | 4 | ~99 | 98.6 | [11] |

| C25 Zeolite | Acetic Anhydride | Solvent-free | 80 | 5 | 96.3 | - | [12] |

| Zinc Chloride | Acetic Anhydride | - | 30-150 | 1-10 | - | - | [14] |

Note: Yields are highly dependent on the specific reaction scale and purification method.

Visualizing the Process: Diagrams for Clarity

Reaction Mechanism of Friedel-Crafts Acylation of Thiophene

Caption: Mechanism of Friedel-Crafts Acylation on Thiophene.

Experimental Workflow for Thienyl Methanone Synthesis

Caption: General Experimental Workflow for Synthesis.

Conclusion: A Versatile Tool for Chemical Innovation

The Friedel-Crafts acylation of thiophene is a powerful and versatile transformation that provides access to a wide range of valuable thienyl methanones. By understanding the underlying mechanism and carefully controlling the key reaction parameters, researchers can efficiently synthesize these important building blocks for applications in drug discovery, materials science, and beyond. The ongoing development of more environmentally benign catalytic systems further enhances the utility of this classic reaction in modern chemical synthesis. This guide serves as a foundational resource to empower scientists in their endeavors to harness the full potential of the Friedel-Crafts acylation for the synthesis of novel and impactful molecules.

References

-

ResearchGate. (2025). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. Retrieved from [Link]

- Google Patents. (n.d.). US2492629A - Acylation of thiophene.

-

TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

- Google Patents. (n.d.). US2432991A - Acylation of thiophene.

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

AJOL. (n.d.). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Retrieved from [Link]

-

ResearchGate. (2010). Catalytic Friedel–Crafts Acylation of Heteroaromatics. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

-

University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Thienyl Moiety: Enhancing Peptide Properties for Medicinal Chemistry Applications. Retrieved from [Link]

- Google Patents. (n.d.). US2745843A - Process for the purification of thiophene.

-

YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

-

ResearchGate. (2019). (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). FRIEDEL-CRAFT REACTION: A REVIEW. Retrieved from [Link]

-

ACS Publications. (n.d.). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

-

MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]

-

Scientific & Academic Publishing. (2019). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

-

ResearchGate. (2009). (PDF) Applications substituted 2-aminothiophenes in drug design. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design and Synthesis of 2-(3-Benzo[b]thienyl)-6,7-methylenedioxyquinolin-4-one Analogs as Potent Antitumor Agents that Inhibit Tubulin Assembly. Retrieved from [Link]

-

National Taiwan University of Science and Technology. (n.d.). Regioselective Friedel-Crafts acylation with. Retrieved from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Friedel–Crafts Acylation [sigmaaldrich.com]

- 7. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. echemi.com [echemi.com]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 11. tsijournals.com [tsijournals.com]

- 12. researchgate.net [researchgate.net]

- 13. websites.umich.edu [websites.umich.edu]

- 14. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]

Application Notes & Protocols: Suzuki Coupling for the Synthesis of Thienyl Derivatives

Introduction: The Strategic Importance of Thienyl Scaffolds and the Power of Suzuki Coupling

Thiophene-containing molecules are privileged structures in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials such as organic semiconductors and dyes.[1][2] The unique electronic properties of the thiophene ring, coupled with its ability to engage in various biological interactions, make it a highly sought-after motif in drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, offering a reliable and efficient pathway to synthesize complex thienyl derivatives.[3][4][5] Its broad functional group tolerance, use of readily available and relatively non-toxic boronic acid reagents, and generally mild reaction conditions have cemented its status as a cornerstone of modern organic synthesis.[4][6][7]

This comprehensive guide provides an in-depth exploration of the Suzuki coupling for the synthesis of thienyl derivatives. We will delve into the mechanistic intricacies of the reaction, offer practical guidance on the selection of catalysts, ligands, bases, and solvents, and present detailed, field-proven protocols for the successful synthesis of these valuable compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the Suzuki coupling for their synthetic needs.

Mechanistic Insights: The Catalytic Cycle and Key Considerations

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9] Understanding this catalytic cycle is paramount for troubleshooting and optimizing reactions involving thienyl substrates.

The Catalytic Cycle

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., a halothiophene) to form a Pd(II) complex.

-

Transmetalation: The organic group from the activated organoboron species (the thienylboronic acid) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[5][10][11]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (the thienyl derivative), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]

Challenges with Thienylboronic Acids: The Specter of Protodeboronation

A significant challenge in the Suzuki coupling of heteroarylboronic acids, including thienylboronic acids, is the competing protodeboronation reaction.[1][6] This side reaction involves the cleavage of the carbon-boron bond by a proton source, leading to the formation of an undesired C-H bond and a reduction in the yield of the desired coupled product. This is particularly problematic under the basic conditions typically required for the Suzuki coupling.[1]

Strategies to mitigate protodeboronation include:

-

Careful selection of the base: Milder bases are often preferred.

-

Use of boronate esters: These are generally more stable than boronic acids.[12]

-

Anhydrous reaction conditions: Minimizing the presence of water can suppress this side reaction.[6]

-

Use of highly active catalysts: Faster coupling rates can outcompete the rate of protodeboronation.[1]

Optimizing the Reaction: A Guide to Component Selection

The success of a Suzuki coupling reaction hinges on the judicious selection of its components.

Palladium Catalysts and Ligands

While "ligandless" palladium sources can be effective in some cases, the use of a supporting ligand is generally crucial for achieving high yields and broad substrate scope, especially with challenging heteroaryl substrates.[13] Electron-rich and sterically bulky phosphine ligands are often the ligands of choice as they promote the oxidative addition and reductive elimination steps.

| Catalyst/Precatalyst | Ligand | Typical Applications & Comments |

| Pd(PPh₃)₄ | Triphenylphosphine | A classical catalyst, but often less effective for challenging couplings. |

| Pd(OAc)₂ / Pd₂(dba)₃ | Various (e.g., SPhos, XPhos) | Common palladium precursors used in combination with a specific ligand. |

| [Pd(dtbpf)Cl₂] | dtbpf | Highly effective for micellar Suzuki couplings in water.[14] |

| XPhos Pd G2/G3/G4 | XPhos | Buchwald precatalysts offering high activity and stability, excellent for heteroaryl couplings.[1] |

| SPhos Pd G2/G3 | SPhos | Another highly effective Buchwald precatalyst for a broad range of substrates.[12] |

Bases and Solvents

The choice of base and solvent is interdependent and critical for reaction success. The base not only activates the boronic acid but also influences the overall reaction kinetics. The solvent must solubilize the reactants and catalyst system.

| Base | Common Solvents | Notes |

| K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O, DMF | Widely used, effective for a broad range of substrates. |

| K₃PO₄ | Toluene, Dioxane | A strong, non-nucleophilic base, often used in anhydrous conditions.[12] |

| Et₃N | Toluene, Dioxane, Water (micellar) | An organic base, can be advantageous in certain systems.[14] |

| KF | THF | A milder base, useful when base-sensitive functional groups are present.[10] |

Experimental Protocols

General Workflow for Suzuki Coupling

Caption: Figure 2: General Experimental Workflow.

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and some organic solvents can be hazardous. Consult the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: Synthesis of 2-Acetyl-5-(thiophen-2-yl)thiophene

This protocol is adapted from procedures for the synthesis of 2-acetyl-5-arylthiophenes.[2][15][16]

Materials:

-

2-Acetyl-5-bromothiophene (1.0 equiv)

-

Thiophene-2-boronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.03 equiv)

-

K₂CO₃ (2.0 equiv)

-

Toluene (5 mL per mmol of 2-acetyl-5-bromothiophene)

-

Ethanol (2 mL per mmol of 2-acetyl-5-bromothiophene)

-

Water (2 mL per mmol of 2-acetyl-5-bromothiophene)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add 2-acetyl-5-bromothiophene, thiophene-2-boronic acid, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

-

Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.

-

Add the solvent mixture (toluene, ethanol, and water).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-acetyl-5-(thiophen-2-yl)thiophene.

Protocol 2: Micellar Suzuki Coupling for the Synthesis of 2-(Thiophen-2-yl)aniline

This protocol utilizes a micellar catalysis approach, offering a more environmentally friendly alternative with the potential for faster reaction times at room temperature.[14]

Materials:

-

2-Bromoaniline (1.0 equiv)

-

Thiophene-2-boronic acid (1.2 equiv)

-

Pd(dtbpf)Cl₂ (0.02 equiv)

-

Triethylamine (Et₃N) (2.0 equiv)

-

Aqueous Kolliphor EL solution (2 wt %)

-

Reaction vial with a magnetic stir bar

Procedure:

-

In a reaction vial, combine 2-bromoaniline, thiophene-2-boronic acid, and Pd(dtbpf)Cl₂.

-

Add the aqueous Kolliphor EL solution followed by triethylamine.

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 15-30 minutes.[14]

-

Upon completion, add ethanol to create a homogeneous solution and remove the solvents under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the pure 2-(thiophen-2-yl)aniline.[14]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of thienyl derivatives, enabling the construction of complex molecules with applications in diverse scientific fields. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can overcome common challenges such as protodeboronation and achieve high yields of the desired products. The protocols provided herein serve as a starting point for the development of robust and efficient synthetic routes to novel thiophene-containing compounds. Further optimization may be required for specific substrates, but the principles outlined in this guide will provide a solid foundation for success.

References

-

Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. (2025-09-27). ResearchGate. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2005). Journal of the American Chemical Society. [Link]

-

Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. [Link]

-

Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). (2021-04-22). YouTube. [Link]

-

Suzuki cross-coupling reaction. (2020-02-13). YouTube. [Link]

-

Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021-12-16). MDPI. [Link]

-

Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025-05-20). Chemical Society Reviews (RSC Publishing). [Link]

-

Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019-02-26). MDPI. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ResearchGate. [Link]

-

SYNTHESIS OF NOVEL BITHIOPHENE-SUBSTITUTED HETEROCYCLES BEARING CARBONITRILE GROUPS. PMC - NIH. [Link]

-

Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. ACS Publications. [Link]

-

Synthesis of Novel Bithiophene-Substituted Heterocycles Bearing Carbonitrile Groups. (2011-01-13). MDPI. [Link]

-

Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. ResearchGate. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [Link]

-

High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ACS Publications. [Link]

-

Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Semantic Scholar. [Link]

-

Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. ResearchGate. [Link]

-

Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. RSC Publishing. [Link]

-

Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. [Link]

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]

-

Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Milano-Bicocca. [Link]

-

Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate. [Link]

-

Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. ResearchGate. [Link]

-

MW-assisted synthesis of 2-acetyl-5-arylthiophenes and... ResearchGate. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Organic Chemistry Portal. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH. [Link]

-

SM coupling of 1 with 2-thienylboronic on a 10 g scale. (a) Reaction... ResearchGate. [Link]

-

Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Application Notes & Protocols: (5-Bromo-2-thienyl)(4-methylphenyl)methanone in Medicinal Chemistry

I. Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the identification of versatile molecular scaffolds is paramount to the discovery of novel therapeutics. The diaryl methanone framework, particularly incorporating heterocyclic systems like thiophene, represents a cornerstone for the synthesis of complex, biologically active molecules. This guide focuses on (5-Bromo-2-thienyl)(4-methylphenyl)methanone , a compound situated at the intersection of several key structural motifs known for their therapeutic relevance.

While direct pharmacological data on this specific molecule is not extensively documented in public literature, its structural architecture strongly suggests significant potential, primarily as a high-value intermediate in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. Structurally analogous compounds are pivotal precursors in the industrial-scale synthesis of blockbuster anti-diabetic drugs such as Canagliflozin and Dapagliflozin.[1]

This document serves as a comprehensive guide for researchers, providing not only a strong scientific rationale for the application of (5-Bromo-2-thienyl)(4-methylphenyl)methanone but also detailed, actionable protocols for its synthesis and conceptual workflows for its advancement in a drug discovery program.

II. Scientific Rationale & Core Concepts

A. The Thiophene Moiety: A Privileged Element in Drug Design

The thiophene ring is a five-membered, sulfur-containing aromatic heterocycle that is considered a "privileged scaffold" in medicinal chemistry.[2] Its bioisosteric similarity to the benzene ring allows it to modulate the function of phenyl-containing molecules, often leading to enhanced potency, improved pharmacokinetic profiles, or novel intellectual property.[3] Thiophene derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties, and are integral components of numerous FDA-approved drugs.[2][4][5]

B. The Diaryl Methanone Core: A Linchpin for SGLT2 Inhibitor Synthesis

The core structure of (5-Bromo-2-thienyl)(4-methylphenyl)methanone is a diaryl ketone. This motif is a critical precursor for the synthesis of the C-aryl glucoside class of SGLT2 inhibitors.[6] The synthesis of drugs like Dapagliflozin and Canagliflozin involves the creation of a key benzophenone or thienyl-phenyl methanone intermediate, which is subsequently elaborated to introduce the glucose moiety.[1][7][8] The ketone functionality, after reduction, serves as a masked handle for further chemical transformations.

The specific arrangement in (5-Bromo-2-thienyl)(4-methylphenyl)methanone—a brominated thiophene coupled to a substituted phenyl ring—provides the necessary chemical handles for the strategic construction of the final, complex drug molecule. The bromine atom, for instance, can facilitate subsequent cross-coupling reactions if needed, or its position can influence the electronic properties of the thiophene ring.

III. Primary Therapeutic Application: Intermediate for SGLT2 Inhibitors

The most direct and compelling application for (5-Bromo-2-thienyl)(4-methylphenyl)methanone is as a key intermediate in the synthesis of novel SGLT2 inhibitors for the treatment of type 2 diabetes mellitus.

Target Profile: Sodium-Glucose Cotransporter 2 (SGLT2)

SGLT2 is a protein primarily located in the proximal tubules of the kidney and is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus.[9][10] By inhibiting SGLT2, drugs can block this reabsorption, leading to the excretion of excess glucose in the urine, which in turn lowers blood glucose levels.[9][11] This mechanism of action is independent of insulin, providing a valuable therapeutic option for managing type 2 diabetes.[10] The synthesis of these complex SGLT2 inhibitor molecules is a multi-step process where the quality and availability of key intermediates are critical.[12]

The structural similarity between (5-Bromo-2-thienyl)(4-methylphenyl)methanone and known precursors for approved SGLT2 inhibitors is striking, as detailed in the table below.

| Compound | Structure | Relevance |

| (5-Bromo-2-thienyl)(4-methylphenyl)methanone | Chemical formula: C12H9BrOS | Target Compound of Interest. Potential intermediate for novel SGLT2 inhibitors. |

| (5-Bromo-2-methylphenyl) [5-(4-fluorophenyl)-2-thienyl]methanone | Chemical formula: C18H12BrFOS | Key intermediate in the synthesis of Canagliflozin. [1] |

| (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | Chemical formula: C15H12BrClO2 | Key intermediate in the synthesis of Dapagliflozin. [6][7] |

This structural parallel provides a strong, logical foundation for exploring the utility of (5-Bromo-2-thienyl)(4-methylphenyl)methanone in this therapeutic area.

IV. Experimental Protocols

Protocol 1: Synthesis of (5-Bromo-2-thienyl)(4-methylphenyl)methanone via Friedel-Crafts Acylation

Principle: This protocol describes a robust and widely applicable method for synthesizing diaryl methanones through Friedel-Crafts acylation. The reaction involves the electrophilic substitution of an acyl group onto an aromatic ring. Here, 5-bromo-2-thenoyl chloride is reacted with toluene (4-methylbenzene) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[13][14][15] The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich toluene ring.[16][17]

Materials:

-

5-Bromo-2-thenoyl chloride

-

Toluene (4-methylbenzene), anhydrous

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 2M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Addition funnel

-

Ice bath

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography